1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications.
- Its chemical structure consists of a pyrrolidine ring fused with a thiadiazole ring, along with a carboxamide group and various substituents.
- The compound’s synthesis and properties make it intriguing for scientific exploration.
Properties
Molecular Formula |
C15H14ClFN4O3S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14ClFN4O3S/c1-24-7-12-19-20-15(25-12)18-14(23)8-4-13(22)21(6-8)9-2-3-11(17)10(16)5-9/h2-3,5,8H,4,6-7H2,1H3,(H,18,20,23) |
InChI Key |
LOWMMFWKOJMXGD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrrolidine-thiadiazole core.
Reaction Conditions: Specific reaction conditions vary, but they typically involve suitable reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production methods may differ, efficient routes are essential to meet demand.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, consider using strong oxidants like potassium permanganate or chromic acid. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can utilize nucleophiles (e.g., amines).
Major Products: Depending on the reaction, products may include derivatives of the pyrrolidine-thiadiazole core or functionalized side chains.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.
Medicine: Assess its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: Evaluate its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Investigate signaling pathways affected by its binding, leading to biological responses.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of the pyrrolidine-thiadiazole core and the carboxamide group.
Similar Compounds: Explore related structures, such as 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorophenyl)-3-(1-piperidinyl)-1H-indazole.
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a member of the thiadiazole family, which has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃ClF₁N₃O₂S
- Molecular Weight : 331.8 g/mol
The compound features a thiadiazole ring, which is known for its diverse biological activities including antimicrobial and anticancer effects. The presence of the chloro and fluorine substituents on the phenyl ring may enhance its biological activity by influencing interactions with biological targets.
Anticancer Properties
Various studies have explored the anticancer potential of thiadiazole derivatives. For instance, Alam et al. (2020) investigated a series of 1,3,4-thiadiazole derivatives and reported significant cytotoxic effects against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers . The study highlighted that structural modifications on the thiadiazole ring significantly influenced the anticancer activity.
The proposed mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Kinase Activity : The compound's activity has been linked to the inhibition of ERK1/2 kinase pathways, which play a crucial role in cell proliferation and survival .
- Cell Cycle Arrest : Compounds similar to the one have been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells .
Case Studies
- Study on SK-MEL-2 Cell Line :
-
Synthesis and Evaluation :
- Research by Hosseinzadeh et al. (2013) synthesized new thiadiazole derivatives and evaluated their anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines.
- Notably, one derivative exhibited an IC50 value of 22.19 µM against PC3 cells, indicating significant potency compared to standard treatments like doxorubicin .
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Target Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Compound 21 | SK-MEL-2 | 4.27 µg/mL | ERK Inhibition |
| Compound A | PC3 | 22.19 µM | Cell Cycle Arrest |
| Compound B | A549 | 92.2 nM | Caspase Activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
